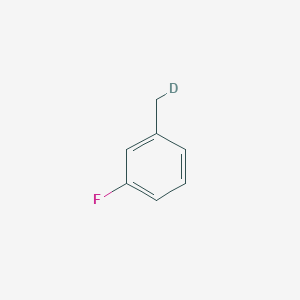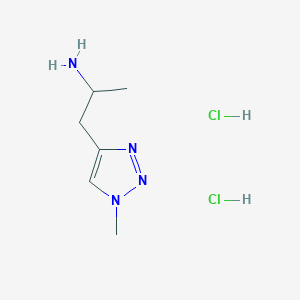
Cetrelix Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
セトレリックス酢酸塩は、主に体外受精などの生殖補助医療において、早発性黄体形成ホルモン(LH)サージを抑制するために使用され、早発性排卵を防ぎます . セトレリックス酢酸塩は、前立腺癌および乳癌などのホルモン感受性癌の治療にも用いられます .
製法
セトレリックス酢酸塩は、固相ペプチド合成 (SPPS) を用いて合成されます。 このプロセスには、以下の手順が含まれます :
固相合成: 合成は、Fmoc-Linker-MBHA-樹脂を出発物質として開始します。Fmoc 保護基を持つアミノ酸を樹脂に順次添加します。
縮合: HBTU/HOBT または DIC/HOBT を縮合剤として使用して、ペプチド結合を形成します。
脱保護: Fmoc 保護基を段階的に除去します。
アセチル化: 保護されたデカペプチド樹脂は、アセチル化されます。
切断と精製: ペプチドを樹脂から切断し、側鎖保護基を除去します。粗生成物は、逆相高速液体クロマトグラフィー (rHPLC) で精製します。
準備方法
Cetrelix Acetate is synthesized using solid-phase peptide synthesis (SPPS). The process involves the following steps :
Solid-Phase Synthesis: The synthesis begins with Fmoc-Linker-MBHA-Resin as the starting material. Amino acids with Fmoc-protecting groups are sequentially added to the resin.
Condensation: HBTU/HOBT or DIC/HOBT is used as the condensing agent to form peptide bonds.
Deprotection: The Fmoc-protecting groups are removed in a stepwise manner.
Acetylation: The protective decapeptide resin undergoes acetylation.
Cleavage and Purification: The peptide is cleaved from the resin, and side-chain protecting groups are removed. The crude product is purified using reversed-phase high-performance liquid chromatography (rHPLC).
Industrial production methods often involve specific microwave synthesis technology to improve condensation efficiency and yield .
化学反応の分析
セトレリックス酢酸塩は、次のような様々な化学反応を起こします :
酸化: セトレリックス酢酸塩は、特にメチオニン残基で酸化反応を起こす可能性があります。
還元: ペプチド構造内のジスルフィド結合で還元反応が起こる可能性があります。
置換: 水素原子をハロゲンで置換するなど、特定のアミノ酸残基で置換反応が起こる可能性があります。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤や、ジチオスレイトールなどの還元剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学研究における用途
化学: ペプチド合成の研究や、GnRH アンタゴニストの開発に使用されます。
生物学: セトレリックス酢酸塩は、ゴナドトロピン放出の調節とその生殖生理への影響を研究するために使用されます。
医学: 早発性排卵を防ぐ生殖補助医療や、ホルモン感受性癌の治療に使用されます。
産業: セトレリックス酢酸塩は、製薬業界で不妊治療や癌治療の製造に使用されます。
科学的研究の応用
Cetrelix Acetate has a wide range of scientific research applications :
Chemistry: It is used in the study of peptide synthesis and the development of GnRH antagonists.
Biology: this compound is used to study the regulation of gonadotropin release and its effects on reproductive physiology.
Medicine: It is used in assisted reproduction to prevent premature ovulation and in the treatment of hormone-sensitive cancers.
Industry: this compound is used in the pharmaceutical industry for the production of fertility treatments and cancer therapies.
作用機序
セトレリックス酢酸塩は、ゴナドトロピン放出ホルモン受容体に結合し、ゴナドトロピン分泌の強力な阻害剤として作用することで効果を発揮します . セトレリックス酢酸塩は、下垂体細胞の膜受容体への結合において、天然の GnRH と競合し、それによって黄体形成ホルモンと卵胞刺激ホルモンの放出を用量依存的に制御します . この阻害は、早発性排卵を防ぎ、性ステロイドの産生を減少させます .
類似の化合物との比較
セトレリックス酢酸塩は、ガニレリックスやデガレリックスなどの他の GnRH アンタゴニストと比較されます . これらの化合物はすべてゴナドトロピン放出を阻害しますが、セトレリックス酢酸塩は、生殖補助医療における早発性黄体形成ホルモンサージの予防という特定の用途に特徴があります . ガニレリックスとデガレリックスも同様の用途で使用されますが、薬物動態プロファイルや投与方法が異なる場合があります .
類似の化合物には、以下のものがあります。
ガニレリックス: 生殖補助医療で使用される別の GnRH アンタゴニストです。
デガレリックス: 主に前立腺癌の治療に使用される GnRH アンタゴニストです。
類似化合物との比較
Cetrelix Acetate is compared with other GnRH antagonists such as ganirelix and degarelix . While all these compounds inhibit gonadotropin release, this compound is unique in its specific use for preventing premature luteinizing hormone surges in assisted reproduction . Ganirelix and degarelix are also used in similar applications but may have different pharmacokinetic profiles and administration protocols .
Similar compounds include:
Ganirelix: Another GnRH antagonist used in assisted reproduction.
Degarelix: A GnRH antagonist used primarily in the treatment of prostate cancer.
This compound stands out due to its specific application in assisted reproduction and its effectiveness in preventing premature ovulation .
特性
IUPAC Name |
1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(1-amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H92ClN17O14/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNPWPIBESPSIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H92ClN17O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1431.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12310798.png)
![tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate](/img/structure/B12310806.png)
![6a,11b-Dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B12310809.png)





![2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid](/img/structure/B12310837.png)

![7-Hydroxy-1-(3-methylbut-2-enyl)-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12310869.png)
![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid](/img/structure/B12310870.png)
![rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12310876.png)
![(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12310881.png)
